molecular formula C13H16N6O2S2 B10998171 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide

Cat. No.: B10998171
M. Wt: 352.4 g/mol
InChI Key: MDRUUTQBTGTTRD-UHFFFAOYSA-N
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Description

The compound with the molecular formula C13H16N6O2S2 is a complex organic molecule that contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C13H16N6O2S2 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common reaction conditions include controlled temperatures, specific solvents, and precise pH levels to ensure optimal reaction efficiency.

Industrial Production Methods

Industrial production of C13H16N6O2S2 often involves large-scale chemical processes that are designed to maximize yield and minimize costs. These methods may include continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

C13H16N6O2S2: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

C13H16N6O2S2: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C13H16N6O2S2 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

C13H16N6O2S2: can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may include those with analogous functional groups or molecular frameworks. The uniqueness of C13H16N6O2S2 lies in its specific combination of atoms and the resulting chemical behavior.

List of Similar Compounds

    C13H16N6O2S: A compound with one less sulfur atom.

    C13H16N6O3S2: A compound with an additional oxygen atom.

    C13H16N6O2S2: Variants with different substituents on the aromatic ring.

C13H16N6O2S2 , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H16N6O2S2

Molecular Weight

352.4 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetamide

InChI

InChI=1S/C13H16N6O2S2/c1-9-15-16-13(23-9)14-11(20)8-19-12(21)3-2-10(17-19)18-4-6-22-7-5-18/h2-3H,4-8H2,1H3,(H,14,16,20)

InChI Key

MDRUUTQBTGTTRD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)N3CCSCC3

Origin of Product

United States

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